三新戊基磷酸三酯

描述

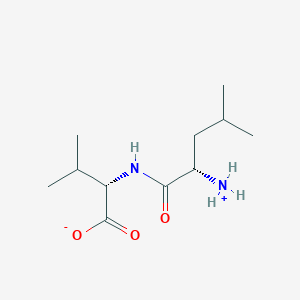

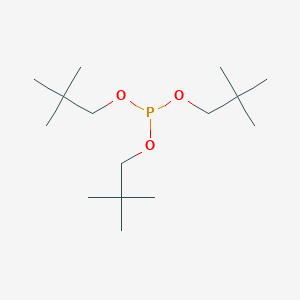

Trineopentyl phosphite is a chemical compound that has been explored in the context of organic synthesis, particularly in reactions involving quasiphosphonium intermediates and metal complexes. This compound, like other phosphites, reacts with various reagents and plays a crucial role in the synthesis and structure of complex organic molecules.

Synthesis Analysis

The synthesis of trineopentyl phosphite involves reactions with alkyl halides, forming quasiphosphonium intermediates. These intermediates further decompose to yield various organic compounds. Trineopentyl phosphite reacts readily with methyl iodide and bromomethane at room temperature, resulting in crystalline Michaelis-Arbuzov intermediates without the rearrangement of the alkyl group. These findings highlight the utility of trineopentyl phosphite in generating specific intermediates under controlled experimental conditions (Hudson, Rees, & Weekes, 1974).

Molecular Structure Analysis

The molecular structure of trineopentyl phosphite adducts and their intermediates have been studied using nuclear magnetic resonance (NMR) spectroscopy, revealing detailed insights into their phosphonium structure. The studies have shown that these adducts exhibit specific chemical shifts and coupling patterns, indicative of their unique structural attributes (Hudson, Rees, & Weekes, 1974).

Chemical Reactions and Properties

Trineopentyl phosphite is involved in various chemical reactions, forming adducts with alkyl halides and undergoing transformations into different phosphorus-containing compounds. These reactions are influenced by factors such as temperature and the nature of the reacting halides, leading to the formation of phosphonium intermediates and halogenophosphites among other products (Hudson, Rees, & Weekes, 1974).

Physical Properties Analysis

While specific physical properties of trineopentyl phosphite, such as melting point, boiling point, and solubility, were not directly mentioned in the searched documents, phosphites typically exhibit unique physical characteristics based on their molecular structure and bonding. These properties can be inferred through experimental data and molecular simulations.

Chemical Properties Analysis

The chemical properties of trineopentyl phosphite, including its reactivity with halides and behavior under different conditions, reflect its utility in organic synthesis. Its ability to form stable intermediates and participate in Michaelis-Arbuzov reactions showcases its importance in synthesizing complex organic compounds and in the study of reaction mechanisms (Hudson, Rees, & Weekes, 1974).

科学研究应用

准磷酸中间体的制备:三新戊基磷酸三酯用于制备结晶的迈克利斯-阿布佐夫中间体,这些中间体分解后产生新戊基卤化物,而烷基基团不发生重排。这个过程在有机合成和分子结构研究中具有重要意义 (Hudson, Rees, & Weekes, 1974)。

质子化和脱烷基化研究:该化合物被研究其与氯化氢的反应,揭示了三烷基磷酸酯的质子化和脱烷基化机制,这对于理解化学反应和合成过程至关重要 (Hudson & Roberts, 1974)。

昆虫中磷化物抗性研究:对谷物害虫种类如栗色小蠹和米象中磷化物抗性的研究涉及三新戊基磷酸三酯。这对于了解农业中害虫对杀虫剂的抗性至关重要 (Opit, Phillips, Aikins, & Hasan, 2012)。

锂离子电池中的电解质添加剂:对三(三甲基硅基)磷酸三酯和三乙基磷酸三酯作为锂离子电池的电解质添加剂进行研究。这些研究为改善电池性能和寿命提供了见解 (Peebles et al., 2017)。

电膜萃取应用:探讨烷基化磷酸酯,包括三新戊基磷酸三酯,作为支持液膜用于从血浆样品中电膜萃取药物。这在分析化学和制药研究中非常重要 (Huang, Gjelstad, & Pedersen‐Bjergaard, 2017)。

植物生物刺激剂和抗病原体研究:对木霉和磷酸酯作为植物生物刺激剂和抗病原体剂的研究突出了磷酸酯化合物在增强作物产量和抗病能力中的作用 (Formisano et al., 2021)。

电池中阻燃添加剂的研究:对三乙基和三丁基磷酸三酯作为锂离子电池中的阻燃添加剂进行研究。这项研究对提高电池安全性和性能至关重要 (Nam, Park, & Kim, 2012)。

磷酸酯诱导的植物应对压力反应:研究磷酸酯作为植物对压力的适应性反应诱导剂以及促进植物更好表现的刺激剂,为农业实践和作物抗性提供见解 (Trejo-Téllez & Gómez-Merino, 2018)。

未来方向

属性

IUPAC Name |

tris(2,2-dimethylpropyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33O3P/c1-13(2,3)10-16-19(17-11-14(4,5)6)18-12-15(7,8)9/h10-12H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKIRWDIEAVDHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COP(OCC(C)(C)C)OCC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30311616 | |

| Record name | Trineopentyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trineopentyl phosphite | |

CAS RN |

14540-52-4 | |

| Record name | Trineopentyl phosphite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trineopentyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30311616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。